di-p-tolyl carbonate
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Overview
Description
di-p-tolyl carbonate is an organic compound with the molecular formula C15H14O3. It is a type of carbonate ester derived from 4-methylphenol (also known as p-cresol). This compound is of interest due to its applications in polymer chemistry, particularly in the synthesis of polycarbonates, which are used in a variety of industrial and consumer products.
Preparation Methods
Synthetic Routes and Reaction Conditions
di-p-tolyl carbonate can be synthesized through the reaction of 4-methylphenol with phosgene or diphenyl carbonate. One common method involves the reaction of 4-methylphenol with phosgene in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, bis(4-methylphenyl) carbonate is often produced using a melt transcarbonation process. This method involves the reaction of 4-methylphenol with diphenyl carbonate at high temperatures. The process is solvent-free and yields high-quality polycarbonate resins. The melt transcarbonation process is preferred due to its efficiency and the high purity of the resulting product .
Chemical Reactions Analysis
Types of Reactions
di-p-tolyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a catalyst to yield 4-methylphenol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or sodium hydroxide are often used to catalyze these reactions.
Conditions: Reactions typically occur under anhydrous conditions and may require elevated temperatures to proceed efficiently.
Major Products
Substitution Reactions: Yield substituted carbonate esters.
Hydrolysis: Produces 4-methylphenol and carbon dioxide.
Transesterification: Results in the formation of different carbonate esters depending on the alcohol used.
Scientific Research Applications
di-p-tolyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of polycarbonates, which are important materials in the production of optical discs, automotive parts, and electronic components.
Biomedical Research: The compound is studied for its potential use in drug delivery systems and as a building block for biodegradable polymers.
Material Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which bis(4-methylphenyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. The compound can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions to create polycarbonate materials. The molecular targets and pathways involved include the carbonate group and the aromatic rings, which participate in the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
Diphenyl Carbonate: Another carbonate ester used in polycarbonate synthesis.
Bis(4-methoxyphenyl) Carbonate: Similar in structure but with methoxy groups instead of methyl groups.
Bis(4-formyl-2-methoxyphenyl) Carbonate: Used in biomedical applications for its antioxidant and anticancer properties.
Uniqueness
di-p-tolyl carbonate is unique due to its specific reactivity and the properties it imparts to polycarbonate materials. The presence of the methyl group on the aromatic ring influences the physical and chemical properties of the resulting polymers, making them suitable for specific industrial applications.
Properties
CAS No. |
621-02-3 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
bis(4-methylphenyl) carbonate |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
IZJIAOFBVVYSMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
Key on ui other cas no. |
621-02-3 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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